![molecular formula C19H18ClNO3 B15211557 4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline CAS No. 61214-87-7](/img/structure/B15211557.png)
4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorobenzyl)-5,6,7-trimethoxyisoquinoline is a synthetic organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chlorobenzyl group and three methoxy groups attached to the isoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)-5,6,7-trimethoxyisoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an amine, followed by cyclization.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the isoquinoline derivative.
Industrial Production Methods
Industrial production of 4-(4-Chlorobenzyl)-5,6,7-trimethoxyisoquinoline may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorobenzyl)-5,6,7-trimethoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where isoquinoline derivatives have shown efficacy.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorobenzyl)-5,6,7-trimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-(4-Chlorobenzyl)-5,6,7-trimethoxyisoquinoline can be compared with other isoquinoline derivatives, such as:
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Berberine: Known for its antimicrobial and anti-inflammatory effects.
Tetrahydroisoquinoline: A reduced form of isoquinoline with various pharmacological activities.
The uniqueness of 4-(4-Chlorobenzyl)-5,6,7-trimethoxyisoquinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties that differentiate it from other isoquinoline derivatives.
Propriétés
Numéro CAS |
61214-87-7 |
|---|---|
Formule moléculaire |
C19H18ClNO3 |
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline |
InChI |
InChI=1S/C19H18ClNO3/c1-22-16-9-14-11-21-10-13(8-12-4-6-15(20)7-5-12)17(14)19(24-3)18(16)23-2/h4-7,9-11H,8H2,1-3H3 |
Clé InChI |
XVQDTTCNCPTCKQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)Cl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


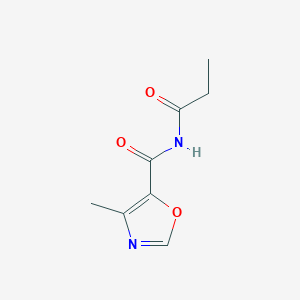
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid](/img/structure/B15211481.png)


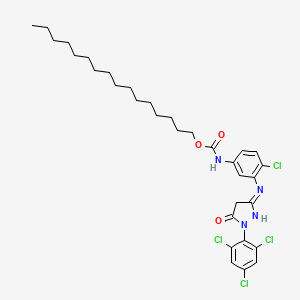
![butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B15211497.png)
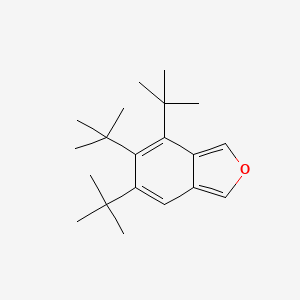
![Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15211510.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)propyl]-5-(methylsulfanyl)furan](/img/structure/B15211512.png)
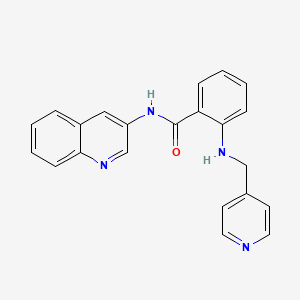
![1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B15211515.png)
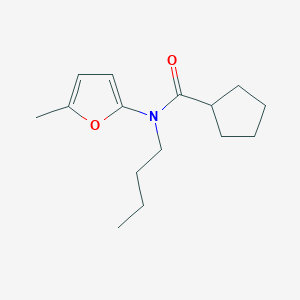
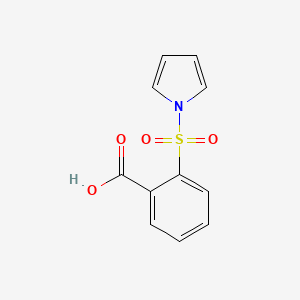
![1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B15211546.png)
